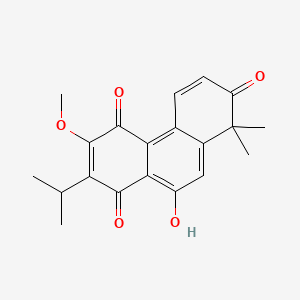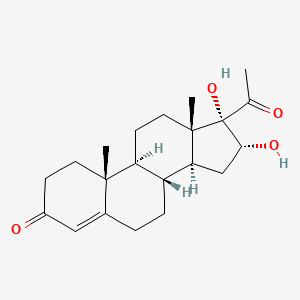
Algestone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of algestone involves multiple steps, starting from androstenedione. The process includes the following steps :
Alkaline Medium Reaction: Androstenedione is reacted with cyanalcohol and phosphorus oxychloride in an alkaline medium at temperatures ranging from -10°C to 80°C for 1 to 5 hours.
Grignard Reaction: The elimination product from the first step is reacted with chlorine magnesium methyl at temperatures ranging from -10°C to 70°C for 1 to 5 hours to obtain the Grignard product.
Oxidation: The Grignard product is then oxidized using potassium permanganate at temperatures ranging from -10°C to 30°C for 10 to 60 minutes.
Acid Reaction: The oxidized product is reacted with an acid at temperatures ranging from -10°C to 30°C for 1 to 10 hours to obtain hydroxylic species.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Algestone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated, ketonated, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a reference compound in chromatographic analysis and separation techniques.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use as a progestin in hormonal therapies and contraceptives.
Industry: Used in the synthesis of other steroidal compounds and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
Algestone exerts its effects by binding to progesterone receptors in target tissues . This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes. The molecular targets and pathways involved include the regulation of reproductive functions, modulation of the menstrual cycle, and maintenance of pregnancy .
Comparison with Similar Compounds
Similar Compounds
- 16α-Hydroxyprogesterone
- Algestone Acetonide
- This compound Acetophenide
Uniqueness
This compound is unique due to its specific hydroxylation pattern at the 16α and 17α positions, which distinguishes it from other progestins . This unique structure contributes to its specific binding affinity and activity at progesterone receptors .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWHYOBSJTRJU-SRWWVFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208200 | |
| Record name | Algestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-77-7 | |
| Record name | Algestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Algestone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Algestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Algestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JEB53B3WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Algestone Acetophenide (also known as Dihydroxyprogesterone acetophenide, DHPA) is a synthetic steroidal progestogen. [, , ] As a progestogen, it primarily exerts its effects by binding to and activating progesterone receptors. [, ] This binding can lead to a variety of downstream effects, including suppression of ovulation, alteration of cervical mucus, and changes in the endometrium, ultimately contributing to its contraceptive properties. [, ]
A: While the provided abstracts do not offer detailed spectroscopic data, they confirm the identity of this compound Acetophenide through comparison with reference standards. [] For comprehensive spectroscopic data, referring to specialized chemical databases or publications focusing on its structural elucidation would be beneficial.
A: this compound Acetophenide is formulated in oil-based solutions for intramuscular injection, providing a sustained release of the drug over time. [, , , ] This formulation strategy ensures a prolonged duration of action, making it suitable for long-acting injectable contraceptives. [, , , ] Specific details about its stability under various conditions and potential degradation pathways would require further investigation beyond the provided abstracts.
A: The presence of this compound Acetophenide has been detected in industrial wastewater, highlighting a potential route for its entry into the environment. [, ] While the provided abstracts do not delve into its specific ecotoxicological effects, research focusing on its electrochemical removal from wastewater suggests a need to mitigate its environmental impact. [, ] Further investigation is necessary to fully understand its fate and potential effects on aquatic organisms and ecosystems.
A: Various analytical techniques have been employed to detect and quantify this compound Acetophenide. In the context of meat inspection, diagnostic ions for the compound as a Heptafluorobutyric anhydride (HFB) derivative have been established using mass spectrometry. [] Furthermore, paper spray ionization mass spectrometry (PSI-MS) has been explored as a rapid and sensitive method for its analysis in industrial wastewater. []
A: this compound Acetophenide has been investigated for its contraceptive effects. Studies in female capuchin monkeys (Sapajus libidinosus) demonstrated its impact on blood coagulation factors, similar to observations in human patients, suggesting its potential relevance as a model for studying hormonal contraceptive effects. [] The abstracts also mention its use in combination with Estradiol Enanthate in long-acting injectable contraceptive formulations. [, , ]
A: The abstracts mention several other progestogens explored for contraceptive purposes, including Medroxyprogesterone acetate, Norethisterone Enanthate, and Levonorgestrel. [, , , ] These compounds offer alternative options with their own pharmacological profiles and potential advantages or disadvantages. The choice of progestogen often depends on factors like desired duration of action, patient characteristics, and potential side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

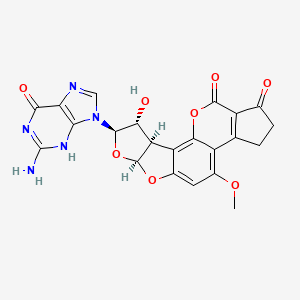




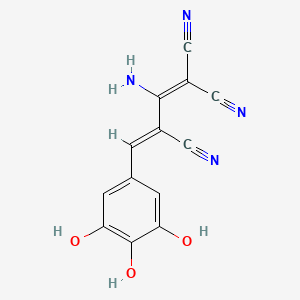
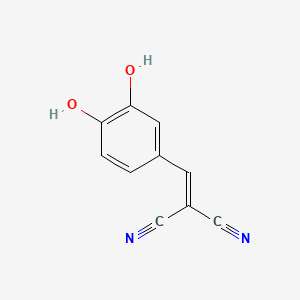
![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)


